tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Overview
Description
Tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate: is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom. This compound features a tert-butyl group, a hydroxymethyl group, and an azaspiro[2.4]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2. Common synthetic routes may include:
Ring-closing metathesis (RCM): to form the spirocyclic core.
Hydroboration-oxidation: to introduce the hydroxymethyl group.
Tert-butylation: to add the tert-butyl group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the carbonyl group in the tert-butyl moiety.
Substitution: Replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The biological applications of tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate include its potential use as a probe in biological studies to understand cellular processes and interactions.
Medicine: In medicine, this compound may serve as a precursor or intermediate in the synthesis of therapeutic agents, potentially contributing to the development of new drugs.
Industry: In industry, it can be utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate exerts its effects depends on its specific application. For example, in drug synthesis, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system and the intended use of the compound.
Comparison with Similar Compounds
Tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
(S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness: Tert-Butyl 7-(hydroxymethyl)-5-azaspiro[24]heptane-5-carboxylate is unique due to its spirocyclic structure, which provides distinct chemical and physical properties compared to linear or non-spiro compounds
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(8-13)4-5-12/h9,14H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJXJWCHOKDIJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148699 | |
Record name | 1,1-Dimethylethyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638763-90-2 | |
Record name | 1,1-Dimethylethyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638763-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 7-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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